GPR35 Receptor Agonist Potency: 3,4,5-Trichloro vs. Mono-/Dichloro-Arylpiperazine Comparators
1-(3,4,5-Trichlorophenyl)piperazine demonstrates potent agonist activity at human GPR35 with a reported inhibition constant (Ki) of 6 nM and an IC50 of 2 nM in CHO-K1 cells expressing Nluc-fused human GPR35 [1]. This GPR35 activity represents a functionally distinct receptor engagement profile compared to the comparator 1-(2,3-dichlorophenyl)piperazine, which primarily binds dopamine D3 receptors (Ki = 31 nM) [2], and 1-(3,4-dichlorophenyl)piperazine, which acts on serotonin transporters and β1-adrenergic receptors . No GPR35 activity has been documented for the dichloro-substituted comparators, indicating that the 3,4,5-trichloro substitution pattern is a critical determinant for GPR35 recognition.
| Evidence Dimension | Receptor binding affinity / primary target |
|---|---|
| Target Compound Data | GPR35 Ki = 6 nM; IC50 = 2 nM; EC50 = 1.10 nM |
| Comparator Or Baseline | 1-(2,3-dichlorophenyl)piperazine: D3 Ki = 31 nM; 1-(3,4-dichlorophenyl)piperazine: SERT/β1-AR activity; 1-(4-chlorophenyl)piperazine: 5-HT1 agonist |
| Quantified Difference | Target engages GPR35 with high affinity; comparators lack documented GPR35 activity |
| Conditions | CHO-K1 cells expressing Nluc-fused human GPR35; competitive binding assay |
Why This Matters
For research programs targeting GPR35 (involved in inflammation, metabolic regulation, and cardiovascular function), only the 3,4,5-trichloro-substituted scaffold provides the requisite receptor engagement; dichloro or monochloro analogs are functionally unsuitable.
- [1] BindingDB. BDBM50575549 / CHEMBL3306990: Affinity data for 1-(3,4,5-trichlorophenyl)piperazine at human GPR35 (Ki=6nM, IC50=2nM, EC50=1.10nM). View Source
- [2] Leopoldo M, et al. Structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as D3 receptor ligands. Bioorg Med Chem Lett. 2004;14(1):195-202. PMID: 14684327. View Source
